Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is a heterocyclic organic compound with a unique structure that includes a thioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source to introduce the thioxo group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a pyrrolidine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
- Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
- Methyl 1-Methyl-5-thioxopyrrolidine-2-carboxylate
Uniqueness
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is unique due to the presence of the thioxo group at the 5-position of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-methyl-5-sulfanylidenepyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWOXIUSHZYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=S)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479671 |
Source
|
Record name | SBB054022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174747-39-8 |
Source
|
Record name | SBB054022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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